2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol
Overview
Description
2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol is an organic compound that features a benzyl group, a propyl group, and a chlorophenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with propylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Alkylation: The amine is subsequently alkylated with benzyl chloride in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced further to modify the functional groups, such as converting the hydroxyl group to a methyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanone.
Reduction: Formation of 2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[Benzyl(methyl)amino]-1-(4-chlorophenyl)ethanol
- 2-[Benzyl(ethyl)amino]-1-(4-chlorophenyl)ethanol
- 2-[Benzyl(butyl)amino]-1-(4-chlorophenyl)ethanol
Uniqueness
2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-[benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-2-12-20(13-15-6-4-3-5-7-15)14-18(21)16-8-10-17(19)11-9-16/h3-11,18,21H,2,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSOQCUAEZBUMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)CC(C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278732 | |
Record name | 2-[benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5419-15-8 | |
Record name | NSC9641 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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